H-Leu-gly-NH2 hbr H-Leu-gly-NH2 hbr
Brand Name: Vulcanchem
CAS No.: 28671-28-5
VCID: VC5385214
InChI: InChI=1S/C8H17N3O2.BrH/c1-5(2)3-6(9)8(13)11-4-7(10)12;/h5-6H,3-4,9H2,1-2H3,(H2,10,12)(H,11,13);1H/t6-;/m0./s1
SMILES: CC(C)CC(C(=O)NCC(=O)N)N.Br
Molecular Formula: C8H18BrN3O2
Molecular Weight: 268.155

H-Leu-gly-NH2 hbr

CAS No.: 28671-28-5

Cat. No.: VC5385214

Molecular Formula: C8H18BrN3O2

Molecular Weight: 268.155

* For research use only. Not for human or veterinary use.

H-Leu-gly-NH2 hbr - 28671-28-5

Specification

CAS No. 28671-28-5
Molecular Formula C8H18BrN3O2
Molecular Weight 268.155
IUPAC Name (2S)-2-amino-N-(2-amino-2-oxoethyl)-4-methylpentanamide;hydrobromide
Standard InChI InChI=1S/C8H17N3O2.BrH/c1-5(2)3-6(9)8(13)11-4-7(10)12;/h5-6H,3-4,9H2,1-2H3,(H2,10,12)(H,11,13);1H/t6-;/m0./s1
Standard InChI Key WEMUUFFBNPLQMW-RGMNGODLSA-N
SMILES CC(C)CC(C(=O)NCC(=O)N)N.Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

H-Leu-Gly-NH2 hydrobromide features a linear dipeptide backbone where leucine (a branched-chain aliphatic amino acid) is linked to glycine (the simplest amino acid) via an amide bond. The C-terminal amide (-NH₂) and hydrobromide salt formation enhance its solubility in aqueous media . Key structural identifiers include:

  • SMILES Notation: CC(C)CC(C(=O)NCC(=O)N)N.Br

  • InChI Key: WEMUUFFBNPLQMW-RGMNGODLSA-N

  • IUPAC Name: (2S)-2-amino-N-(2-amino-2-oxoethyl)-4-methylpentanamide hydrobromide .

Physicochemical Parameters

The compound exhibits:

  • Molecular Weight: 268.15 g/mol

  • Hydrogen Bond Donors/Acceptors: 4 donors, 3 acceptors

  • Rotatable Bonds: 5

  • Solubility: Enhanced in polar solvents due to ionic interactions with bromide .

Synthesis and Manufacturing

Solid-Phase Peptide Synthesis (SPPS)

H-Leu-Gly-NH2 hydrobromide is predominantly synthesized via SPPS, leveraging Fmoc- or Boc-protected amino acids. Leucine’s side chain is protected with tert-butyl groups, while glycine’s α-amino group is activated for coupling . Post-synthesis, the peptide is cleaved from the resin, and the hydrobromide salt is formed via treatment with HBr/acetic acid .

Liquid-Phase Synthesis

Alternative methods involve fragment condensation in solution. For instance, Boc-Leu-OH is coupled to H-Gly-NH2·HCl using carbodiimides (e.g., DCC) followed by deprotection and salt formation . This approach yields high-purity product but requires meticulous purification .

Analytical Characterization

Chromatographic Profiling

High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients resolves H-Leu-Gly-NH2 hydrobromide from impurities, achieving >95% purity . Retention times vary with mobile phase pH, peaking at 8–12 minutes under acidic conditions.

Spectroscopic Techniques

  • Mass Spectrometry (MS): ESI-MS confirms the molecular ion [M+H]⁺ at m/z 268.15 .

  • NMR Spectroscopy: ¹H NMR in D₂O reveals leucine’s δ-methyl protons (0.9–1.0 ppm) and glycine’s α-protons (3.8–4.0 ppm) .

Biological and Pharmaceutical Applications

Enzyme Substrate Studies

The dipeptide serves as a substrate for proteases like leucine aminopeptidase, enabling mechanistic studies of peptide bond hydrolysis . Its compact structure facilitates crystallographic analysis of enzyme active sites .

Neurobiological Research

H-Leu-Gly-NH2 hydrobromide modulates neurotransmitter release in vitro, with potential implications for treating neurological disorders . Conformational studies reveal β-turn structures that mimic endogenous neuropeptides .

Cosmetic and Nutraceutical Formulations

Incorporated into skincare products, it enhances hydration via amino acid-mediated water retention . In supplements, it may support muscle recovery, though clinical evidence remains preliminary .

Comparative Analysis with Related Peptides

CompoundStructureKey DifferencesApplications
H-Phe-Leu-NH2·HBrAromatic Phe branchEnhanced lipid solubilityNeuropeptide analogs
H-Pro-Leu-Gly-NH2Cyclic Pro-Leu-Glyβ-turn conformation MSH release inhibition
H-Val-Leu-NH2·HClValine substitutionAltered metabolic pathwaysEnzyme kinetics

Conformational and Stability Studies

β-Turn Dynamics

Energy minimization and X-ray crystallography identify three low-energy conformers for H-Leu-Gly-NH2 hydrobromide . The dominant structure features a 10-membered β-turn stabilized by a (4→1) hydrogen bond between Gly’s amide proton and Leu’s carbonyl oxygen . This conformation persists in dimethyl sulfoxide (DMSO) and aqueous buffers, underscoring its role in biological interactions .

Stability in Biological Matrices

In simulated intestinal fluid (SIF), the compound exhibits a half-life (t₁/₂) of <3 minutes due to rapid proteolysis . Stabilization strategies, including N-methylation or cyclization, are under investigation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator